(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: is a complex organic compound characterized by its unique structure, which includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multi-step organic reactions. One common approach is the stepwise addition of amino groups to a hexanoic acid backbone, followed by esterification with (2-methylpropan-2-yl)hydroxyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: A wide range of substituted derivatives, depending on the reagents used.
Scientific Research Applications
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition or modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation or metabolic disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: can be compared to other similar compounds, such as:
(3R)-3,6-Bis[(2-methylpropan-2-yl)aminocarbonylamino]hexanoic acid: Similar structure but with different functional groups.
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid: Similar backbone but lacking the amino groups.
This compound methyl ester: Ester derivative of the compound.
Properties
IUPAC Name |
(3R)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIYQVUQNRKIP-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.